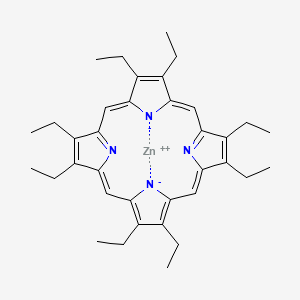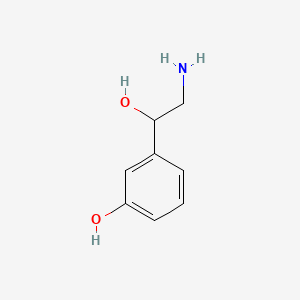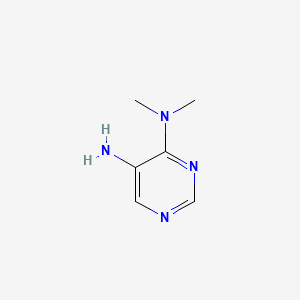
Aminosalicylate calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminosalicylate calcium, also known as calcium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an antitubercular agent and is often administered in combination with other drugs like isoniazid. The compound is known for its bacteriostatic properties against Mycobacterium tuberculosis, making it a valuable component in the treatment of tuberculosis .
Wissenschaftliche Forschungsanwendungen
Aminosalicylate calcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and enzyme inhibition.
Medicine: Primarily used in the treatment of tuberculosis and inflammatory bowel diseases like ulcerative colitis.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Aminosalicylate calcium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents the bacteria from multiplying, thereby exerting a bacteriostatic effect .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Aminosalicylate calcium plays a significant role in biochemical reactions. It interacts with enzymes such as pteridine synthetase . This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This interaction slows down cell growth and multiplication as bacteria are unable to use external sources of folic acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the onset of bacterial resistance to streptomycin and isoniazid . It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This binding interaction with biomolecules leads to changes in gene expression and impacts cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD50 (lethal dose, 50%) is 4 gm/kg when administered orally in mice
Metabolic Pathways
This compound is involved in the folic acid synthesis pathway . It interacts with enzymes such as pteridine synthetase, effectively inhibiting the synthesis of folic acid . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminosalicylate calcium can be synthesized through the neutralization of aminosalicylic acid with calcium hydroxide. The reaction typically involves dissolving aminosalicylic acid in water, followed by the gradual addition of calcium hydroxide until the pH reaches a neutral level. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and filtration helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Aminosalicylate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesalazine: Another aminosalicylate used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A sulfa drug that also inhibits folic acid synthesis and is used in the treatment of inflammatory bowel diseases.
Uniqueness
Aminosalicylate calcium is unique in its dual role as an antitubercular agent and a treatment for inflammatory bowel diseases. Its ability to inhibit folic acid synthesis without potentiation with antifolic compounds sets it apart from other similar compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aminosalicylate calcium involves the reaction of aminosalicylic acid with calcium hydroxide.", "Starting Materials": [ "Aminosalicylic acid", "Calcium hydroxide", "Water" ], "Reaction": [ "Aminosalicylic acid is dissolved in water to form a solution.", "Calcium hydroxide is added to the solution and stirred until a clear solution is obtained.", "The solution is heated to 80-90°C for 2-3 hours.", "The resulting precipitate is filtered and washed with water.", "The precipitate is dried to obtain Aminosalicylate calcium." ] } | |
CAS-Nummer |
133-15-3 |
Molekularformel |
C14H26CaN2O13 |
Molekulargewicht |
470.44 g/mol |
IUPAC-Name |
calcium;5-amino-2-carboxyphenolate;heptahydrate |
InChI |
InChI=1S/2C7H7NO3.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;7*1H2/q;;+2;;;;;;;/p-2 |
InChI-Schlüssel |
CWFBAYJKRMBLJJ-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2] |
Kanonische SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2] |
Verwandte CAS-Nummern |
65-49-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











